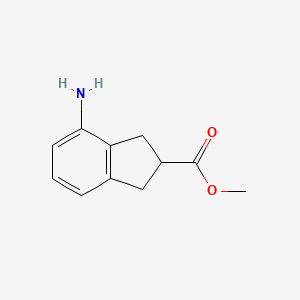

methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Description

BenchChem offers high-quality methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPPEZBHYAAHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693585 | |

| Record name | Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888327-28-4 | |

| Record name | Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate is a versatile carbocyclic amino acid ester that holds significant promise as a key building block in medicinal chemistry and drug discovery. Its constrained bicyclic structure, embedding a phenethylamine moiety, makes it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic pathway, and explores its potential applications in drug development, with a focus on its role as a pharmacophore in bioactive molecules.

Introduction: The Significance of the Constrained Scaffold

The 2,3-dihydro-1H-indene, or indane, nucleus is a privileged scaffold in medicinal chemistry. Its rigid structure reduces the conformational flexibility of appended pharmacophoric groups, which can lead to higher binding affinities and selectivities for biological targets. Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate combines this rigid core with a primary aromatic amine and a methyl ester, offering multiple points for chemical modification and derivatization. The aminoindane ring system is a core component of various biologically active molecules, exhibiting a wide range of therapeutic effects including antibacterial, antiviral, anticonvulsant, and antiparkinsonian activities[1]. This positions methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate as a valuable starting material for the synthesis of novel drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 888327-28-4 | [2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [3] |

| Molecular Weight | 191.23 g/mol | [3] |

| Appearance | White powder/Solid | [2] |

| Purity | Typically >97% | [3] |

| InChI Key | KLPPEZBHYAAHBS-UHFFFAOYSA-N | [3] |

Synthesis and Chemical Reactivity

A potential synthetic pathway could commence with the appropriate substituted quinoline, which upon treatment with a strong acid, undergoes a rearrangement to form the indane core. The subsequent esterification of the carboxylic acid functionality would yield the target molecule. The amino group at the 4-position is typically introduced early in the synthetic sequence.

Below is a detailed, plausible experimental protocol for the synthesis of the core 4-aminoindane structure, which can be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of the 4-Aminoindane Core

This protocol is adapted from a general method for preparing substituted 4-aminoindane derivatives[4].

Step 1: Rearrangement of 1-Acyl-trialkyl-3,4-dihydro-1H-quinoline

-

To a reaction vessel, add the appropriate 1-acyl-trialkyl-3,4-dihydro-1H-quinoline precursor.

-

Carefully add a strong acid, such as hydrofluoric acid or sulfuric acid, at a controlled temperature, typically between 0°C and 30°C.

-

Stir the reaction mixture for a sufficient time to allow for the rearrangement to complete.

-

Upon completion, the strong acid is removed, often by distillation.

-

The resulting solid, the acylated 4-aminoindane derivative, is then washed with cold water to remove any residual acid and dried.

Step 2: Hydrolysis of the Acyl Group (if necessary)

-

To the acylated 4-aminoindane derivative, add water.

-

Heat the mixture to a temperature between 60°C and 100°C for several hours to facilitate hydrolysis of the acyl protecting group.

-

After cooling, the free 4-aminoindane derivative can be isolated.

Step 3: Esterification of the Carboxylic Acid

-

The resulting 4-amino-2,3-dihydro-1H-indene-2-carboxylic acid is dissolved in methanol.

-

A suitable acid catalyst, such as thionyl chloride or a strong protic acid, is added dropwise at a low temperature (e.g., 0-5°C).

-

The reaction mixture is then typically heated to reflux to drive the esterification to completion.

-

After cooling, the solvent is removed under reduced pressure, and the crude methyl ester is purified, for example, by crystallization or chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aminoindane scaffold is known to possess a wide range of biological activities.

As a Constrained Phenethylamine Analog

The core structure of the title compound contains a constrained phenethylamine motif, a common pharmacophore in many psychoactive and CNS-active drugs. By restricting the conformation of this moiety, derivatives of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate could exhibit enhanced selectivity and potency for various receptors and transporters in the central nervous system.

Potential as an Anticancer and Antimicrobial Agent

Research into related dihydro-1H-indene derivatives has shown promise in the development of novel anticancer agents. Specifically, certain derivatives have been identified as tubulin polymerization inhibitors, a mechanism of action shared by several successful chemotherapy drugs. While the direct anticancer activity of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate has not been extensively reported, its structural similarity to these active compounds suggests it is a promising scaffold for the development of new antineoplastic agents.

Furthermore, the broader class of aminoindane derivatives has demonstrated antibacterial activity, including against multidrug-resistant strains like MRSA and Acinetobacter baumannii[1]. This highlights the potential for developing novel antibiotics based on this scaffold.

Characterization and Analytical Data

Detailed spectral data for methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate is not widely published. However, based on the structure, the following characteristic signals would be expected in its NMR spectra:

-

¹H NMR: Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methyl ester protons around 3.7 ppm, and a series of multiplets for the aliphatic protons of the indane ring system. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbon signals in the range of 110-150 ppm, a carbonyl signal for the ester at approximately 170-175 ppm, a signal for the methyl ester carbon around 52 ppm, and aliphatic carbon signals for the indane core.

Conclusion and Future Perspectives

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate is a molecule of significant interest to the drug discovery community. Its rigid, yet versatile, structure provides a solid foundation for the design of novel therapeutic agents targeting a range of diseases. While detailed biological studies on this specific compound are limited, the established bioactivity of the aminoindane scaffold points towards a promising future for its derivatives in areas such as oncology, infectious diseases, and neurology. Further research into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this intriguing molecule.

References

- Coppola, M., & Mondola, R. (2013). Aminoindane derivatives: a new class of drugs of abuse? Toxicology Letters, 221(1), 68-75.

-

Organic Chemistry Portal. Synthesis of indenes. Retrieved from [Link]

-

PubChem. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

-

LookChem. methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate CAS NO.888327-28-4. Retrieved from [Link]

- Ozgeris, B., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.

- Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. CN1683398A.

- Google Patents. (2020). Method for preparing substituted 4-aminoindane derivatives. US11180441B2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, CasNo.888327-28-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. 1H-Indene-2-carboxylicacid, 4-amino-2,3-dihydro-, methyl e… [cymitquimica.com]

- 4. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Abstract: This whitepaper provides a comprehensive technical overview of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, a versatile bicyclic building block with significant potential in synthetic chemistry and pharmaceutical research. We will delve into its core structural features, physicochemical properties, synthetic pathways, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals. This guide is designed to be a self-validating resource, grounding all technical claims in authoritative data and established chemical principles.

Introduction and Strategic Importance

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate is a substituted indane derivative. The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The strategic placement of an amino group on the aromatic ring and a methyl ester on the five-membered ring provides two reactive handles for further chemical modification. This bifunctionality, combined with the rigid conformational constraint of the bicyclic system, makes it an attractive starting material for creating novel molecular architectures. Its potential applications are being explored in the synthesis of complex molecules and the development of new therapeutic agents, including those with potential antimicrobial and anticancer properties.[1] This guide will elucidate the foundational knowledge required to effectively utilize this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the bedrock of its successful application. The key identifiers and characteristics of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate are detailed below.

Structural Identification

The molecule consists of a benzene ring fused to a cyclopentane ring, forming the 2,3-dihydro-1H-indene (indane) core. An amino group (-NH₂) is attached at the 4-position of the aromatic ring, and a methyl carboxylate (-COOCH₃) group is at the 2-position of the saturated ring.

-

IUPAC Name: methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate[2]

-

InChI: InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6,12H2,1H3[2]

-

Canonical SMILES: COC(=O)C1CC2=C(C=CC=C2N)C1

Core Physicochemical Data

The following table summarizes the essential physical and chemical data for this compound, compiled from various suppliers and databases. Purity levels and appearance may vary between batches and suppliers.

| Property | Value | Source(s) |

| CAS Number | 888327-28-4 | [3][4] |

| Molecular Formula | C₁₁H₁₃NO₂ | [2][5] |

| Molecular Weight | 191.23 g/mol | [2][5] |

| Appearance | Solid, White powder | [2][4] |

| Purity | Typically ≥95% - 99% | [2][4][5] |

| Storage | Sealed and preserved in a cool, dry place | [4] |

Spectroscopic data such as NMR (¹H, ¹³C), LC-MS, and HPLC are typically available from suppliers to confirm structure and purity.[3]

Synthesis and Chemical Reactivity

The synthesis of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate involves multi-step processes. While specific, detailed routes for this exact isomer are not extensively published in peer-reviewed literature, a logical pathway can be constructed from known chemical transformations and related syntheses, such as that for methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[6][7]

Plausible Synthetic Workflow

A common strategy would involve the formation of a nitrated indanone precursor, followed by reduction of both the ketone and the nitro group. The following workflow represents a scientifically sound approach.

Caption: Plausible synthetic workflow for the target compound.

Representative Experimental Protocol: Reductive Amination

This protocol outlines the final, critical step: the reduction of the nitro and keto groups.

Objective: To convert Methyl 4-nitro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate to the target compound.

Methodology:

-

Vessel Preparation: A hydrogenation vessel is charged with the starting material, Methyl 4-nitro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

-

Solvent & Catalyst: Methanol or Ethanol is added as the solvent, followed by a catalytic amount of Palladium on Carbon (Pd/C, 10% w/w).

-

Scientist's Note: Palladium on carbon is a highly effective and standard catalyst for the reduction of both aromatic nitro groups and ketones via hydrogenation. It offers high efficiency and is easily removed by filtration post-reaction.

-

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature.

-

Scientist's Note: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. Vigorous stirring is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

-

-

Work-up: Upon completion, the reaction is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude material is then purified, typically by column chromatography on silica gel, to afford the final high-purity product.[1]

Chemical Reactivity Profile

The molecule's utility stems from its two primary functional groups:

-

Aromatic Amine (-NH₂): This group can undergo a wide range of reactions, including diazotization, acylation, alkylation, and formation of sulfonamides. It is a nucleophilic site and can be used to couple the indane core to other molecules.

-

Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis. These transformations allow for significant structural diversification.

Applications in Research and Drug Development

The structural motifs within this compound are of high interest to medicinal chemists.

Core Scaffold in Drug Discovery

The rigid indane framework serves as an excellent scaffold to orient functional groups in a defined three-dimensional space, which is critical for specific interactions with biological targets like enzymes and receptors.[1] The amino and ester groups provide vectors for library synthesis, enabling the exploration of structure-activity relationships (SAR).

Caption: Role as a building block in a drug discovery pipeline.

Prodrug Development

Amino acids and their esters are frequently used as promoieties in prodrug design to enhance properties like bioavailability and targeted delivery.[8] The amino acid-like structure embedded within methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate could itself be explored for transport via amino acid transporters or serve as a foundational element for more complex prodrug strategies.[8]

Safety, Handling, and Storage

While toxicological properties for this specific compound have not been thoroughly investigated, data from structurally similar chemicals provide a basis for safe handling protocols.

Hazard Identification

Based on related compounds, potential hazards include:

-

Acute Toxicity (Oral): May be harmful if swallowed.[9]

-

Skin Irritation: Causes skin irritation.[9]

-

Eye Irritation: Causes serious eye irritation/damage.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Safe Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear inspected, suitable chemical-resistant gloves.[9]

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[9]

First Aid and Emergency Procedures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[9]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place to maintain chemical integrity.

References

-

PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-dihydro-1H-indene-4-carbaldehyde. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(10), 2483. Retrieved from [Link]

-

Guranov, E. A., et al. (2019). New enolate-carbodiimide rearrangement in the concise synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines. Organic & Biomolecular Chemistry, 17(3), 567-577. Retrieved from [Link]

-

Gomes, P., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 14(3), 233. Retrieved from [Link]

-

Cerra, S., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry, 19, 448-456. Retrieved from [Link]

Sources

- 1. methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate | Benchchem [benchchem.com]

- 2. 1H-Indene-2-carboxylicacid, 4-amino-2,3-dihydro-, methyl e… [cymitquimica.com]

- 3. 888327-28-4|Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, CasNo.888327-28-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate [cymitquimica.com]

- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aaronchem.com [aaronchem.com]

Foreword: Clarification on CAS Number 888327-28-4

An In-Depth Technical Guide to PF-04447943: A Potent and Selective PDE9A Inhibitor for Neuroscience and Beyond

This guide provides a comprehensive technical overview of the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943. It is important to address a potential point of confusion regarding CAS numbers. The query for CAS number 888327-28-4 identifies the compound methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate[1][2][3][4]. While this is a valid chemical entity, the vast body of scientific literature concerning a bioactive small molecule relevant to drug discovery, particularly in the neuroscience space, is associated with PF-04447943 , which has the CAS number 1082744-20-4 [5][6]. It is plausible that methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate may serve as a precursor or intermediate in the synthesis of more complex molecules. However, for researchers and drug development professionals, the compound of significant pharmacological interest is PF-04447943. This guide will, therefore, focus exclusively on PF-04447943.

Introduction to PF-04447943

PF-04447943 is a cell-permeable, blood-brain barrier-penetrant pyrazolo[3,4-d]pyrimidinone compound. It has garnered significant attention in the scientific community for its high potency and selectivity as an inhibitor of phosphodiesterase 9A (PDE9A)[5][7]. PDE9A is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a crucial second messenger in various signaling pathways[5][7][8]. By inhibiting PDE9A, PF-04447943 elevates cGMP levels in the brain and cerebrospinal fluid, which has been shown to enhance synaptic plasticity and improve memory in preclinical models[5][9]. This has positioned PF-04447943 as a valuable tool for investigating the role of cGMP signaling in cognitive function and as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease[9][10].

Physicochemical and Pharmacokinetic Properties

A clear understanding of the physicochemical and pharmacokinetic properties of PF-04447943 is essential for its application in both in vitro and in vivo studies.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | [11] |

| CAS Number | 1082744-20-4 | [5][6] |

| Molecular Formula | C₂₀H₂₅N₇O₂ | [6][7] |

| Molecular Weight | 395.46 g/mol | [7] |

| Appearance | Off-white solid | |

| Solubility | DMSO: ≥ 50 mg/mL | [5] |

| DMF: 25 mg/mL | [6] | |

| Ethanol: 12.5 mg/mL | [6] | |

| DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [6] | |

| Storage Temperature | -20°C | [7] |

Pharmacokinetic Profile (Rat)

| Parameter | Value | Source |

| Tmax (Oral) | 0.3 h | [5] |

| t1/2 (Oral) | 4.9 h | [5] |

| Oral Bioavailability | 47% | [5] |

| Brain:Plasma Ratio | 0.13 (at 1 mg/kg) to 0.33 (at 30 mg/kg) 30 min post-dose | [5] |

Mechanism of Action and Signaling Pathway

PF-04447943 exerts its biological effects through the potent and selective inhibition of PDE9A.

Selective Inhibition of PDE9A

PF-04447943 demonstrates high affinity for human, rhesus monkey, and rat PDE9A, with Ki values of 2.8 nM, 4.5 nM, and 18 nM, respectively[5][7]. Its selectivity for PDE9A over other phosphodiesterase families is a key attribute, minimizing off-target effects. For instance, the IC50 value for PDE9A is 12 nM, while for other PDEs, it is greater than 940 nM[6].

Modulation of the cGMP Signaling Pathway

PDE9A plays a crucial role in regulating cGMP levels that are generated by the natriuretic peptide (NP)-particulate guanylate cyclase (pGC) pathway, as opposed to the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway which is primarily regulated by PDE5A[8]. By inhibiting PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation. This elevation of cGMP modulates downstream signaling cascades, including the activation of protein kinase G (PKG), which in turn can influence synaptic plasticity and neuronal function.

Caption: Signaling pathway of PF-04447943-mediated PDE9A inhibition.

Applications in Research and Drug Development

The unique pharmacological profile of PF-04447943 makes it a valuable tool for various research applications:

-

Cognitive Enhancement: In preclinical models, PF-04447943 has been shown to improve performance in novel object recognition tests and the Morris water maze, suggesting its potential to enhance memory and learning[6].

-

Neuroprotection: Studies have indicated that PF-04447943 can increase neurite outgrowth and synapse formation in cultured hippocampal neurons[5][7]. It has also been shown to prevent decreases in dendritic spine density in a transgenic mouse model of Alzheimer's disease[9].

-

Sickle Cell Disease: A Phase Ib clinical trial in patients with stable sickle cell disease demonstrated that PF-04447943 was generally well-tolerated and showed pharmacodynamic effects suggestive of inhibiting pathways that may contribute to vaso-occlusion[12].

-

Diabetes: The role of cGMP signaling in metabolic regulation has led to the investigation of PDE9 inhibitors, including PF-04447943, as potential hypoglycemic agents[13].

Despite promising preclinical data for Alzheimer's disease, a Phase 2 clinical trial did not show a significant improvement in cognition compared to placebo[9].

Experimental Protocol: In Vitro PDE9A Inhibition Assay

This protocol outlines a standard method for determining the in vitro potency of PF-04447943 against recombinant human PDE9A.

Objective: To determine the IC50 value of PF-04447943 for the inhibition of human PDE9A.

Materials:

-

Recombinant human PDE9A enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

PF-04447943 stock solution in DMSO

-

96-well assay plates

Methodology:

-

Compound Preparation:

-

Prepare a serial dilution of PF-04447943 in DMSO.

-

Further dilute the compound in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Reaction:

-

In a 96-well plate, add 25 µL of the diluted PF-04447943 or vehicle (DMSO in assay buffer) to the appropriate wells.

-

Add 25 µL of recombinant human PDE9A enzyme diluted in assay buffer to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of [³H]-cGMP (at a concentration close to its Km for PDE9A) to each well.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range (typically 10-20 minutes).

-

-

Reaction Termination and Product Separation:

-

Terminate the reaction by adding 50 µL of 0.2 M HCl.

-

Add 25 µL of snake venom nucleotidase (to convert the [³H]-5'-GMP product to [³H]-guanosine) and incubate at 30°C for 10 minutes.

-

Add the reaction mixture to columns containing an anion-exchange resin.

-

Elute the [³H]-guanosine with water, while the unreacted [³H]-cGMP remains bound to the resin.

-

-

Data Acquisition and Analysis:

-

Collect the eluate in scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of PF-04447943 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the in vitro PDE9A inhibition assay.

Suppliers

PF-04447943 is available from several reputable suppliers for research purposes. These include:

-

Sigma-Aldrich (Calbiochem®)

-

Cayman Chemical [6]

-

Axon Medchem [11]

-

BioCrick [5]

-

Creative Enzymes [7]

-

BLD Pharmatech Co., Limited

-

ZHEJIANG JIUZHOU CHEM CO.,LTD [1]

It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Conclusion

PF-04447943 is a highly potent and selective PDE9A inhibitor that has proven to be an invaluable tool for elucidating the role of cGMP signaling in various physiological processes, particularly in the central nervous system. Its ability to cross the blood-brain barrier and modulate synaptic plasticity has made it a focal point of research in cognitive neuroscience and neurodegenerative diseases. While its clinical development for Alzheimer's disease has faced challenges, its utility as a research compound remains undiminished. This guide provides a foundational understanding of its properties, mechanism of action, and practical application to aid researchers and drug development professionals in their endeavors.

References

-

PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick. [Link]

-

A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed. [Link]

-

Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - ACS Publications. [Link]

-

methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate price... - LookChem. [Link]

-

PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PubMed Central. [Link]

-

Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC. [Link]

-

BLD Pharmatech Co., Limited (Page 285) @ ChemBuyersGuide.com, Inc. [Link]

Sources

- 1. methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, CasNo.888327-28-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. 888327-28-4 CAS Manufactory [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate price & availability - MOLBASE [molbase.com]

- 5. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. caymanchem.com [caymanchem.com]

- 7. PF-04447943 - Creative Enzymes [creative-enzymes.com]

- 8. benchchem.com [benchchem.com]

- 9. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. axonmedchem.com [axonmedchem.com]

- 12. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of 4-Aminoindan Derivatives: A Technical Guide for Drug Discovery

Foreword: Beyond the Scaffold, a Plethora of Possibilities

The 4-aminoindan scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile platform for the development of novel therapeutics targeting a spectrum of complex diseases. Its rigid bicyclic core provides a well-defined three-dimensional orientation for pendant functional groups, enabling precise interactions with various biological targets. This guide delves into the rich pharmacology of 4-aminoindan derivatives, offering a technical exploration of their biological activities, mechanisms of action, and structure-activity relationships (SAR). We will traverse their well-established role as monoamine oxidase (MAO) inhibitors in neurodegenerative diseases to their emerging potential as anti-inflammatory and antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, providing not just a review of the field, but a practical guide to understanding and harnessing the therapeutic potential of this remarkable chemical class.

I. The Neuroprotective Potential: Targeting Monoamine Oxidases and Beyond

The primary therapeutic interest in 4-aminoindan derivatives lies in their profound effects on the central nervous system, particularly in the context of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

A. Mechanism of Action: Selective Inhibition of Monoamine Oxidase-B

Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[1] Two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and tissue distributions.[2] Selective inhibition of MAO-B is a key strategy in Parkinson's disease treatment, as it increases the synaptic availability of dopamine in the brain.[3]

4-Aminoindan derivatives have been extensively developed as potent and selective MAO-B inhibitors. The selectivity for MAO-B over MAO-A is crucial for avoiding the "cheese effect," a hypertensive crisis associated with the inhibition of peripheral MAO-A.[4] The mechanism of inhibition can be either reversible or irreversible, often involving the formation of a covalent adduct with the FAD cofactor of the enzyme.[5] The selectivity is primarily determined by the initial reversible binding of the inhibitor to the enzyme, with the active site of MAO-B being smaller than that of MAO-A.[5][6]

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol outlines a fluorometric method for determining the IC50 values of 4-aminoindan derivatives against human recombinant MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

Test 4-aminoindan derivatives

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare stock solutions of test compounds and controls in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme solution to each well. Add the diluted test compounds or controls to the respective wells. For uninhibited controls, add DMSO. Incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

-

Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the formation of the fluorescent product, 4-hydroxyquinoline, kinetically over time (e.g., for 30 minutes) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[7]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the reaction rates to the control (100% activity). Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.[1]

B. Structure-Activity Relationship (SAR) for MAO Inhibition

The inhibitory potency and selectivity of 4-aminoindan derivatives against MAO are highly dependent on the nature and position of substituents on both the aromatic ring and the amino group.

| Compound/Derivative | Target | IC50/Ki (nM) | Selectivity (MAO-B/MAO-A) | Reference |

| Rasagiline (N-propargyl-1(R)-aminoindan) | MAO-B | Ki: ~10 | High | [4] |

| Selegiline | MAO-B | IC50: 18 | ~125,000 (rat brain) | [8] |

| (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (C3) | MAO-B | IC50: 0.7 | >14,000 | [9] |

| Naphthamide derivative 2g | MAO-B | IC50: 519 | 2.94 | [10] |

| Pyridazinobenzylpiperidine derivative S5 | MAO-B | IC50: 203 | 19.04 | [11] |

This table presents a selection of data to illustrate SAR trends. Values can vary based on experimental conditions.

Generally, the presence of a propargyl group on the nitrogen atom leads to irreversible inhibition.[4] Substitutions on the aromatic ring can significantly influence potency and selectivity, with electron-withdrawing groups often increasing potency.[12]

C. Interaction with Monoamine Transporters

Beyond MAO inhibition, 4-aminoindan derivatives can also modulate the activity of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[2] This multi-target engagement can contribute to their overall neuroprotective and psychoactive profiles. The affinity for these transporters is highly sensitive to substitutions on the indane scaffold. For instance, a methoxy group on the indane ring of indatraline analogues can significantly alter affinity and selectivity for DAT, SERT, and NET.[2]

D. Neuroprotection in Cellular and Animal Models

The neuroprotective effects of 4-aminoindan derivatives have been demonstrated in various in vitro and in vivo models of neurodegeneration.

Cellular Models: The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying Parkinson's disease. These cells possess dopaminergic characteristics, including the expression of tyrosine hydroxylase and the dopamine transporter.[7] They can be differentiated into a more mature neuron-like phenotype, making them suitable for assessing the neuroprotective effects of compounds against toxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+).[7][13] The rationale for using SH-SY5Y cells lies in their ability to mimic some of the key features of dopaminergic neurons and their susceptibility to neurotoxins that replicate aspects of Parkinson's disease pathology.[1]

Animal Models: Animal models are crucial for evaluating the in vivo efficacy of neuroprotective agents. Common models for Parkinson's disease include those induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA).[14][15] These toxins selectively destroy dopaminergic neurons in the substantia nigra, leading to motor deficits that mimic the symptoms of Parkinson's disease.[14][16] Studies have shown that 4-aminoindan derivatives can attenuate neurodegeneration and improve motor function in these models.[17]

Diagram: Neuroprotective Mechanisms of 4-Aminoindan Derivatives

Caption: Mechanisms of neuroprotection by 4-aminoindan derivatives.

II. Modulating the Immune Response: Anti-inflammatory Activity

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of neurodegenerative diseases.[18] Emerging evidence suggests that 4-aminoindan derivatives possess anti-inflammatory properties, adding another dimension to their neuroprotective profile.

A. Mechanism of Action: Attenuation of Microglial Activation

Microglia are the resident immune cells of the central nervous system. In response to injury or pathogens, they become activated and release pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO).[19] Over-activation of microglia can lead to neuronal damage. Some 4-aminoindan derivatives have been shown to suppress the activation of microglial cells, thereby reducing the production of these inflammatory molecules.[19]

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[20][21]

Diagram: Anti-inflammatory Signaling Pathway

Caption: Inhibition of pro-inflammatory signaling in microglia.

III. Broadening the Horizon: Antibacterial and Cytotoxic Activities

While the neuropharmacology of 4-aminoindan derivatives has been the primary focus, studies have also revealed their potential as antibacterial and cytotoxic agents.

A. Antibacterial Properties

Certain 4-aminoindan derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[22][23] The mechanism of their antibacterial action is not yet fully elucidated but may involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes.

Experimental Protocol: Antibacterial Susceptibility Testing (Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 4-aminoindan derivatives.

Materials:

-

Bacterial strains (e.g., S. aureus, A. baumannii)

-

Mueller-Hinton Broth (MHB)

-

Test 4-aminoindan derivatives

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in MHB.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]

B. Cytotoxicity Evaluation

Assessing the cytotoxicity of novel compounds is a critical step in drug development to determine their therapeutic window.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cell line (e.g., HepG2, SH-SY5Y)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4-aminoindan derivatives for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[20]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

IV. Synthesis Strategies

The synthesis of 4-aminoindan derivatives can be achieved through various routes. A common approach involves the rearrangement of substituted dihydroquinolines or tetrahydroquinolines under acidic conditions.[11][13] Another strategy utilizes a Buchwald-Hartwig amination of a 4-haloindan derivative.[13] The choice of synthetic route depends on the desired substitution pattern on the indane core.

Diagram: General Synthetic Approach

Caption: A synthetic pathway to 4-aminoindan derivatives.

V. Future Perspectives and Conclusion

The 4-aminoindan scaffold has proven to be a remarkably fruitful starting point for the design of biologically active molecules. Their well-documented efficacy as selective MAO-B inhibitors has solidified their place in the therapeutic arsenal for neurodegenerative diseases. The expanding understanding of their multi-target engagement, including interactions with monoamine transporters and modulation of inflammatory pathways, opens up new avenues for the development of next-generation therapeutics with enhanced efficacy and broader applications. Future research should focus on elucidating the precise molecular mechanisms underlying their diverse biological activities, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in other therapeutic areas. The continued exploration of the chemical space around the 4-aminoindan core promises to yield novel drug candidates with the potential to address significant unmet medical needs.

References

- Madsen, K., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(1), 94-102.

- BenchChem. (2025). Application Notes and Protocols for Determining the Cytotoxicity of 4-amino-N-(2-chlorophenyl)benzamide.

- ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by 3-methyl-3,4-dihydroquinazolin-2,4(1H,3H)

- Choi, D. K., et al. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. International Immunopharmacology, 22(1), 83-92.

- Ugun-Klusek, A., et al. (2018).

- Guiso, G., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(13), 6336-6351.

- Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology, 1078, 9-21.

- Ruzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology, 8(2), 79-85.

- Ruzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology, 8(2), 79-85.

- Ruzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology, 8(2), 79-85.

- Johnson, C. L. (1976). Quantitative structure-activity studies on monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 19(5), 600-605.

- De Colibus, L., et al. (2013). Parameters for Irreversible Inactivation of Monoamine Oxidase. Journal of the American Chemical Society, 135(45), 17094-17104.

- van der Westhuizen, F. H., et al. (2011). Synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents. Bioorganic & Medicinal Chemistry, 19(13), 4045-4053.

- Jha, N. K., et al. (2013). Advances in Neuroprotective Ingredients of Medicinal Herbs by Using Cellular and Animal Models of Parkinson's Disease.

- Park, J. S., et al. (2012). Anti-inflammatory mechanism of compound K in activated microglia and its neuroprotective effect on experimental stroke in mice. The Journal of Pharmacology and Experimental Therapeutics, 341(1), 167-177.

- Reith, M. E., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects.

- University of Siena. (n.d.). Drug Design, Synthesis and Biological Evaluation of New Neuroprotective Agents Potentially Useful in Brain Diseases.

- Google Patents. (n.d.).

- RTI International. (2002). Studies of the biogenic amine transporters. VIII.

- Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology, 1078, 9-21.

- Li, D., et al. (2020). Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor. Journal of Medicinal Chemistry, 63(23), 14686-14700.

- Ansari, F. L., et al. (2020). Synthesis and Structure-Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 25(21), 5133.

- Finberg, J. P. (1987). Selective MAO A and B inhibitors: their mechanism of action and pharmacology.

- Zhang, H., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. International Journal of Molecular Sciences, 19(11), 3426.

- Johnson, S. C., et al. (2022). Activated microglia and neuroinflammation as a pathogenic mechanism in Leigh syndrome. eLife, 11, e76089.

- Lee, K., et al. (2022).

- Pires, N., et al. (2015). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journal of Organic Chemistry, 11, 1629-1635.

- Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(4), 1333-1344.

- Betarbet, R., et al. (2002). Animal models of Parkinson's disease. BioEssays, 24(4), 308-318.

- Candelario-Jalil, E., & Fiebich, B. L. (2008). Non-Steroidal Anti-Inflammatory Drugs and Brain Inflammation: Effects on Microglial Functions. Current Pharmaceutical Design, 14(32), 3379-3397.

- Kim, D. S., et al. (2009). Exendin-4 protects dopaminergic neurons by inhibition of microglial activation and matrix metalloproteinase-3 expression in an animal model of Parkinson's disease. Journal of Endocrinology, 202(3), 431-439.

- Saeedi, P., et al. (2022). Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways. Phytotherapy Research, 36(3), 1216-1230.

- Chen, Y. C., et al. (2023). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(13), 10928.

- ResearchGate. (n.d.). Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment.

- Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S287-S296.

- Coppola, M., & Mondola, R. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge.

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Aminoindan 97%.

- Kilpatrick, I. C., et al. (2001). Drug action (IC 50 values) on MAO A and MAO B activities. Journal of Neural Transmission, 108(8-9), 925-935.

- Al-Rejaie, S. S., et al. (2017). Regulation of TNF-α and NF-κB activation through the JAK/STAT signaling pathway downstream of histamine 4 receptor in a rat model of LPS-induced joint inflammation. Biomedicine & Pharmacotherapy, 91, 796-805.

- BenchChem. (2025). Application Notes and Protocols for MAO-A Inhibition.

- BenchChem. (2025). Application Notes and Protocols for Testing 4-Amino-N-(3,5-dichlorophenyl)benzamide Cytotoxicity.

- Youdim, M. B., et al. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. International Journal of Molecular Sciences, 17(10), 1729.

- BenchChem. (2025). Application Notes and Protocols for Cell Culture Assays to Determine 4-HO-DPT Cytotoxicity.

Sources

- 1. Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacochemical Study of Multitarget Amino Acids’ Hybrids: Design, Synthesis, In vitro, and In silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Promise of Neuroprotective Agents in Parkinson’s Disease [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. | Semantic Scholar [semanticscholar.org]

- 13. Advances in Neuroprotective Ingredients of Medicinal Herbs by Using Cellular and Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. Exendin-4 protects dopaminergic neurons by inhibition of microglial activation and matrix metalloproteinase-3 expression in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory mechanism of compound K in activated microglia and its neuroprotective effect on experimental stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The critical role of piperamide derivative D4 in the regulation of inflammatory response by the microglia and astrocytic glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Indane Carboxylates: A Technical Guide for Chemical Researchers

The indane nucleus, a bicyclic framework consisting of a fused benzene and cyclopentane ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, serving as anti-inflammatory, anticancer, and neuroprotective agents.[1] Indane carboxylates, in particular, are key intermediates and final products in the development of numerous pharmaceuticals. The stereochemistry of the carboxyl group often has a significant impact on the biological activity of these compounds, making their stereoselective synthesis a critical area of research.[3] This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing indane carboxylates, with a focus on the underlying principles and practical applications for researchers, scientists, and drug development professionals.

I. Classical Approaches to the Indane Carboxylate Skeleton

Traditional methods for the synthesis of indane carboxylates often rely on the construction of the indane ring system first, followed by the introduction or modification of the carboxylate functionality. These methods, while established, provide a foundational understanding of the chemistry of this scaffold.

Friedel-Crafts Acylation and Subsequent Cyclization

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation, is a common entry point for the synthesis of indanones, which are versatile precursors to indane carboxylates.[4][5] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6]

The general workflow involves the acylation of an appropriate arene with a succinic anhydride derivative to introduce a keto-acid side chain. This is followed by reduction of the ketone and subsequent intramolecular Friedel-Crafts acylation to form the indanone ring.

Experimental Protocol: Synthesis of 3-Oxo-indan-1-carboxylic acid

A representative procedure for the synthesis of 3-oxo-indan-1-carboxylic acid, a key intermediate, involves the cyclization of phenyl succinic acid using a dehydrating agent like polyphosphoric acid (PPA).[7]

-

Preparation of Phenyl Succinic Acid: Phenyl succinic acid can be prepared from benzaldehyde through a series of reactions including a Knoevenagel condensation with ethyl cyanoacetate, followed by reaction with sodium cyanide and subsequent hydrolysis.[7]

-

Cyclization: Phenyl succinic acid is heated with polyphosphoric acid to effect an intramolecular Friedel-Crafts acylation, yielding 3-oxo-indan-1-carboxylic acid.[7]

Reduction of Indanone Carboxylates

Once the 3-oxo-indan-1-carboxylic acid is obtained, the ketone functionality can be reduced to a methylene group to yield indane-1-carboxylic acid. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[8][9] It is particularly effective for aryl-alkyl ketones but requires strongly acidic conditions, which may not be suitable for acid-sensitive substrates.[8]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[6][10] It is a valuable alternative for substrates that are unstable in strong acid.[11]

Caption: Reduction of 3-oxo-indan-1-carboxylic acid.

II. Modern Catalytic Strategies for Indane Carboxylate Synthesis

Recent advances in organic synthesis have provided more efficient and selective methods for the construction of indane carboxylates, often with control over stereochemistry. These methods typically involve transition-metal catalysis or organocatalysis.

Asymmetric Organocatalysis

The development of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules. For indane carboxylates, this approach has enabled the highly enantioselective synthesis of bioactive derivatives.[3][12] A key strategy involves the enantioselective Michael addition of a nucleophile to an indenone, which establishes the stereocenter at the 1-position.[12][13]

A notable example is the enantiodivergent synthesis of indane-1-carboxylic acid derivatives.[12][13] This process utilizes a highly enantioselective organocatalytic Michael addition of allomaltol to 1H-inden-1-ones. The resulting adduct undergoes oxidative fragmentation, followed by a chemoselective reduction of the ketoacid to afford the desired indane-1-carboxylic acid with high enantiomeric purity.[12][13]

Experimental Protocol: Asymmetric Synthesis of Indane-1-carboxylic Acids

-

Organocatalytic Michael Addition: A chiral organocatalyst, such as a cinchona alkaloid derivative, is used to catalyze the Michael addition of a suitable pronucleophile to a substituted 1H-inden-1-one. This step is crucial for establishing the chirality of the final product.[12][13]

-

Oxidative Fragmentation: The product from the Michael addition is then subjected to oxidative cleavage, for instance, using ruthenium trichloride (RuCl₃) and sodium periodate (NaIO₄), to unmask the carboxylic acid functionality.[12][13]

-

Reduction: The resulting ketoacid is chemoselectively reduced using zinc amalgam to yield the final enantiomerically enriched indane-1-carboxylic acid.[13]

Caption: Asymmetric organocatalytic route to indane-1-carboxylates.

Transition-Metal-Catalyzed Annulation and C-H Activation

Transition-metal catalysis offers powerful tools for the construction of the indane framework through C-H activation and annulation reactions. These methods are characterized by their high atom economy and the ability to functionalize otherwise inert C-H bonds.

Palladium-catalyzed annulation reactions of o-bromobenzaldehydes with norbornene derivatives have been developed for the synthesis of the indanone skeleton. This process proceeds via C-H activation of the aldehyde group under mild conditions. While this method directly yields indanones, subsequent transformations would be required to obtain the corresponding carboxylates.

More direct approaches involve the palladium-catalyzed carboxylation of indanyl halides or related substrates. These reactions typically employ carbon monoxide or carbon dioxide as the C1 source.

| Method | Catalyst/Reagents | Starting Material | Key Advantages | Key Limitations |

| Friedel-Crafts Acylation/Cyclization | Lewis Acids (e.g., AlCl₃), PPA | Arenes, Succinic Anhydride | Well-established, readily available starting materials. | Often requires harsh conditions, limited functional group tolerance. |

| Asymmetric Organocatalysis | Chiral Amines, Squaramides, etc. | Indenones | High enantioselectivity, mild reaction conditions. | Substrate scope can be limited, catalyst loading may be high. |

| Transition-Metal Catalysis (C-H Activation/Annulation) | Pd, Rh, Co complexes | Aryl hydrazones, allenes, etc. | High atom economy, access to complex derivatives. | Requires expensive and sometimes toxic metal catalysts, optimization of ligands and conditions can be challenging. |

III. Functional Group Interconversions for Carboxylate Synthesis

In addition to building the indane ring with the carboxylate group already in place or in a precursor form, several methods exist for introducing the carboxylate functionality onto a pre-existing indane scaffold.

Oxidation of Indane Derivatives

-

Oxidative Cleavage of Indenes: Indenes can be subjected to oxidative cleavage to yield dicarboxylic acids. For example, the oxidation of indene with potassium dichromate in sulfuric acid yields homophthalic acid. This method, while effective, breaks the five-membered ring. Milder oxidative cleavage methods, such as ozonolysis followed by an oxidative workup, can also be employed.[14][15]

-

Baeyer-Villiger Oxidation of Indanones: The Baeyer-Villiger oxidation converts ketones to esters (or lactones from cyclic ketones) using peroxyacids like m-CPBA.[2][16] 1-Indanone can be oxidized to the corresponding lactone, which can then be hydrolyzed to afford a carboxylic acid derivative where the carbon chain has been extended. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms.[17]

Caption: Baeyer-Villiger oxidation of 1-indanone.

Haloform Reaction

The haloform reaction is a classic method for converting methyl ketones into carboxylic acids.[4][18] If an acetyl group is present on the indane ring (e.g., 1-acetylindane), it can be treated with a halogen in the presence of a strong base to yield the corresponding indane carboxylate and a haloform.[5][19]

IV. Synthesis of Indane-2-Carboxylates

The synthesis of indane-2-carboxylic acid and its derivatives often follows different strategies compared to the 1-substituted isomers.

Experimental Protocol: Synthesis of Indane-2-carboxylic acid

A straightforward method for the preparation of indane-2-carboxylic acid is the hydrolysis of its corresponding ester, ethyl indane-2-carboxylate.

-

Saponification: Dissolve ethyl indane-2-carboxylate in a mixture of ethanol and water.

-

Add potassium hydroxide and stir at room temperature for one hour.

-

Perform a workup by partitioning between water and an organic solvent like diethyl ether.

-

Acidify the aqueous phase with hydrochloric acid to a pH of 1 to precipitate the carboxylic acid.

-

Extract the product with a suitable organic solvent (e.g., methylene chloride), dry the organic layer, and evaporate the solvent to obtain indane-2-carboxylic acid.

V. Conclusion and Future Outlook

The synthesis of indane carboxylates has evolved from classical, multi-step sequences to more sophisticated and efficient catalytic methods. The choice of synthetic route depends heavily on the desired substitution pattern, the need for stereochemical control, and the tolerance of other functional groups in the molecule.

For the synthesis of chiral indane-1-carboxylates, asymmetric organocatalysis stands out as a powerful tool for achieving high enantioselectivity. Transition-metal-catalyzed C-H activation and annulation reactions are increasingly important for the construction of complex and highly substituted indane frameworks, offering high atom economy and novel retrosynthetic disconnections.

Future research in this field will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and biocatalysis. The direct carboxylation of indane C-H bonds using carbon dioxide as a renewable C1 feedstock is a particularly attractive but challenging goal. As the demand for enantiomerically pure and structurally diverse indane carboxylates in drug discovery continues to grow, innovation in their synthesis will remain a key area of chemical research.

References

-

Tandem process of asymmetric organocatalysis and selective post-functionalization: enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives. Organic & Biomolecular Chemistry. [Link][12][13]

-

Tandem process of asymmetric organocatalysis and selective post-functionalization: enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives. RSC Publishing. [Link][3]

-

Tandem of Asymmetric Organocatalysis and Selective Post-Functionalization: Enantiodivergent Synthesis of Bioactive Indane-1-Carboxylic Acid Derivatives. ResearchGate. [Link][3][12][13]

-

Enantioselective syntheses of indanes: from organocatalysis to C-H functionalization. RSC Publishing. [Link]

-

Enantioselective syntheses of indanes: from organocatalysis to C-H functionalization. PubMed. [Link]

-

Baeyer-Villiger oxidation: Mechanism & Examples. NROChemistry. [Link]

-

Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. [Link][1]

-

Baeyer-Villiger Oxidation. The Organic Chemistry Tutor. [Link]

-

Synthesis of indan-1-carboxylic acid-3-semicarbazone (6). ResearchGate. [Link][7]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link][6]

-

Synthesis and Odor Properties of Substituted Indane‐2‐carboxaldehydes. Discovery of a New Floral (Muguet) Fragrance Alcohol. ResearchGate. [Link]

-

(PDF) Synthesis and Biological Activity Evaluation of Indan-1-Carboxylic Acid-3-Semicarbazone and Indan-1-Acetic Acid-3-Semicarbazone. ResearchGate. [Link]

-

A synthesis of indane-1-carboxylic acids. Journal of the Chemical Society (Resumed). [Link]

-

Synthesis of indan-1-carboxylic acid-3-semi- carbazone (6). ResearchGate. [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

-

Clemmensen reduction. Annamalai University. [Link]

-

Clemmensen Reduction – Mechanism, Reaction & Applications. Allen Overseas. [Link]

-

The Clemmensen Reduction. Juniper Publishers. [Link]

-

Haloform Reaction | Definition, Mechanism & Examples - Lesson. Study.com. [Link]

-

Wolff-Kishner Reduction. Chem-Station International Edition. [Link]

-

A mechanistic study on the Hooker oxidation: synthesis of novel indane carboxylic acid derivatives from lapachol. PubMed. [Link]

-

G. Evano The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process.. Thieme. [Link][14]

-

Wolff-Kishner Reduction. Organic Chemistry Portal. [Link][11]

-

Synthesis of carboxylic acids by oxidative cleavage of alkynes. Organic Chemistry Portal. [Link]

-

Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. ResearchGate. [Link]

-

1H-Indene-1-carboxylic acid, 2,3-dihydro-. PubChem. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed. [Link]

-

Synthesis of carboxylic acids by oxidation of alkenes. Organic Chemistry Portal. [Link][15]

-

Study of intramolecular competition between carboxylate and phosphonate for Pt(II) with the aid of a novel tridentate carboxylato-thioether-phosphonato ligand. PubMed. [Link]

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. Haloform Reaction [organic-chemistry.org]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. byjus.com [byjus.com]

- 11. Wolff-Kishner Reduction [organic-chemistry.org]

- 12. Tandem process of asymmetric organocatalysis and selective post-functionalization: enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Tandem process of asymmetric organocatalysis and selective post-functionalization: enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Carboxylic acid synthesis by oxidation of alkenes [organic-chemistry.org]

- 16. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 17. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 18. Haloform reaction - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate and its analogs, a class of compounds with significant potential in medicinal chemistry. We will delve into the synthetic pathways, detailed characterization methodologies, and the burgeoning landscape of their biological activities, offering a holistic view for researchers, scientists, and drug development professionals.

Introduction: The 2,3-dihydro-1H-indene Scaffold - A Privileged Motif in Drug Discovery

The 2,3-dihydro-1H-indene, or indane, framework is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring.[1] This rigid scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals.[2] Its conformational constraint, compared to more flexible phenylalkylamines, allows for a more defined interaction with biological targets, making it a "privileged" structure in drug design. Derivatives of the indane core have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[3][4][5]

This guide focuses specifically on derivatives of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, a scaffold that combines the rigid indane core with a strategically placed amino group and a carboxylate moiety. This unique combination of functional groups offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate typically proceeds through a multi-step sequence, starting from readily available precursors. A key intermediate in this process is the corresponding 4-nitro derivative, methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate.[6][7]

Synthesis of the Nitro Precursor: Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate

While commercially available, a plausible synthetic route to this key nitro intermediate is outlined below, based on established organic chemistry principles. The synthesis would likely begin with a suitable starting material like 4-nitro-1-indanone, which can be prepared through the nitration of 1-indanone.

Experimental Protocol: Synthesis of Methyl 4-nitro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Hypothetical)

-

Carboxymethylation of 4-nitro-1-indanone: To a solution of 4-nitro-1-indanone in a suitable solvent such as toluene, add a strong base like sodium hydride at 0 °C.

-

Slowly add dimethyl carbonate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction carefully with a weak acid and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield methyl 4-nitro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Reduction of the Nitro Group: Formation of the Amino Scaffold

The crucial step in the synthesis of the target molecule is the selective reduction of the aromatic nitro group to an amine, without affecting the ester functionality. Catalytic hydrogenation is the most widely employed and efficient method for this transformation.[8][9]

Experimental Protocol: Synthesis of Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

-

Preparation: In a hydrogenation vessel, dissolve methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate in a suitable solvent, such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.[3]

-

Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at a pressure of 1-4 atm).

-